molecular formula C6H5ClFN B1452155 2-Chloro-3-fluoro-6-methylpyridine CAS No. 374633-32-6

2-Chloro-3-fluoro-6-methylpyridine

Cat. No. B1452155
M. Wt: 145.56 g/mol
InChI Key: BGDYLOGCMJAUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-6-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It has a molecular weight of 145.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-6-methylpyridine and similar compounds has been discussed in several papers . For instance, 3-methylpyridine can be obtained by stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine . Another method involves the diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing a 40% pyridine solution .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-fluoro-6-methylpyridine is 1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : 2-Chloro-3-fluoro-6-methylpyridine is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives, known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures : The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Pesticide Production

  • Summary of the Application : 2-Chloro-3-fluoro-6-methylpyridine is used in the production of the fourth generation of pesticides, which are pyridine pesticides. These include haloxyfop-P-methyl, fluazifop-P-butyl, fluazinam, fluopyram, and picoxystrobin .
  • Methods of Application or Experimental Procedures : The specific derivation modes include adding trichloro or trifluoro in 2-6 positions of pyridine moiety; chloro, fluoro, amino, hydroxyl, bromo, or iodo to 2 position; chlorio, fluoro, amino, or hydroxyl to 2 and 3 positions .
  • Results or Outcomes : The fourth generation of pesticides produced using 2-Chloro-3-fluoro-6-methylpyridine are highly efficient with low toxicity .

Application in Spectroscopic Analyses

  • Summary of the Application : 2-Chloro-6-methylpyridine, a derivative of 2-Chloro-3-fluoro-6-methylpyridine, has been used for experimental FTIR and FT-Raman spectroscopic analyses, as well as for conformational studies .
  • Methods of Application or Experimental Procedures : The compound is subjected to FTIR and FT-Raman spectroscopic analyses to study its vibrational modes .
  • Results or Outcomes : The results of these spectroscopic analyses provide valuable information about the structural and conformational properties of the compound .

Application in the Production of Picoxystrobin

  • Summary of the Application : 2-Chloro-3-fluoro-6-methylpyridine is used in the production of picoxystrobin, a fungicide used in the agrochemical industry .
  • Methods of Application or Experimental Procedures : 2-chloro-6-trifluoromethyl pyridine is obtained by fluorination of CTC, and then the hydroxyl is introduced by adding alkali to produce 2-hydroxy-6-trifluoromethyl pyridine (HTF). HTF can be used to produce picoxystrobin .
  • Results or Outcomes : Picoxystrobin is a highly effective fungicide with low toxicity .

Application in the Preparation of Pyridine Derivatives

  • Summary of the Application : 2-Fluoro-6-methylpyridine, a derivative of 2-Chloro-3-fluoro-6-methylpyridine, is used in the preparation of 2-fluoro-6-pyridinecarboxylic acid and 2,2’-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine .
  • Methods of Application or Experimental Procedures : The specific methods of preparation would be detailed in the respective research papers .
  • Results or Outcomes : The preparation of these derivatives expands the range of compounds available for further research and potential applications .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for the use of 2-Chloro-3-fluoro-6-methylpyridine and similar compounds are promising. They are expected to find many novel applications due to their unique properties . For instance, they are used in the synthesis of active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-chloro-3-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYLOGCMJAUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654061
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-6-methylpyridine

CAS RN

374633-32-6
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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